4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-
Description
The compound 4H-Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- is a tricyclic thienopyrimidine derivative characterized by a seven-membered cycloheptane ring fused to a thieno[2,3-d]pyrimidin-4-one core. This structure features a phenyl group at the C2 position and six hydrogen atoms saturating the cycloheptane and pyrimidine rings.
Key structural attributes include:
- Molecular framework: Cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one with a hexahydro backbone.
- Substituents: A phenyl group at C2, contributing to π-π stacking interactions in biological targets.
- Synthetic routes: Typically synthesized via cyclocondensation of thieno[2,3-d]pyrimidine precursors with aldehydes or alkyl halides under basic conditions .
Properties
IUPAC Name |
5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHXDARXJGVERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236613 | |
| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87752-94-1 | |
| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The thieno[2,3-d]pyrimidin-4-one core is typically constructed via cyclocondensation of 2-aminothiophene-3-carboxylates with cycloheptane-containing precursors. For example, 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cycloheptathieno[2,3-d]pyrimidin-4-one (Intermediate 2 ) serves as a critical precursor. Synthesis involves refluxing 5,5-dimethyl-1,3-cyclohexanedione with 1,3-diaryl-2-propen-1-one in the presence of ammonium acetate under solvent-free conditions. This method achieves yields of 82–92% by leveraging solid-state reactions at 80°C.
Mechanistic Insight :
The reaction proceeds through a tandem Knoevenagel-Michael addition, followed by cyclodehydration. The thioxo group at position 2 enhances electrophilicity, facilitating subsequent functionalization.
Alkylation and Arylative Functionalization
Introduction of the phenyl group at position 2 is achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. In one approach, the methylthio derivative 3 reacts with hydrazonoyl halides 1a–o under basic conditions to yield 2-aryl-substituted products. For example, treatment of 3 with phenylhydrazonoyl chloride in ethanolic sodium ethoxide generates the target compound in 68% yield after recrystallization.
Critical Parameters :
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. A comparative study demonstrated that cyclizing 7 with aryl amines under microwave conditions (60 W, 100°C, 20 min) achieved 85–90% yields, versus 53–73% via conventional reflux. This method reduces side reactions and improves regioselectivity, critical for maintaining the hexahydrocycloheptane moiety.
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Spectroscopic Confirmation
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IR : Absorption at 1705 cm⁻¹ confirms the pyrimidinone carbonyl. The absence of NH₂ stretches (3322–3465 cm⁻¹) and presence of C=S (853–1206 cm⁻¹) validate cyclization.
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¹H NMR : Singlets at δ 7.30–7.70 ppm correspond to the phenyl group, while multiplet signals at δ 1.77–3.20 ppm confirm the hexahydrocycloheptane protons.
Challenges and Mitigation Strategies
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Regioselectivity : Competing annulation pathways may yield triazolo byproducts. Using electron-deficient hydrazonoyl halides (e.g., 1o with nitro substituents) suppresses side reactions.
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Solubility Issues : The hexahydrocycloheptane moiety reduces solubility in polar solvents. Recrystallization from ethanol-dioxan (1:1) improves purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring.
Substitution: Various substitution reactions can occur at the phenyl ring or the nitrogen atoms in the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.
Major Products
The major products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4H-cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one exhibit promising anticancer properties. A study demonstrated that certain modifications to the compound enhance its efficacy against specific cancer cell lines. The mechanism of action is believed to involve the inhibition of critical signaling pathways involved in tumor growth and proliferation .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against a range of bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl group can significantly influence antimicrobial potency .
Neuroprotective Effects
Recent studies have suggested that 4H-cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one may have neuroprotective effects. It has been shown to reduce oxidative stress and inflammation in neuronal models, making it a candidate for further research in neurodegenerative diseases .
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Polymers incorporating this heterocyclic compound exhibit enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in creating advanced materials for electronics and coatings .
Nanotechnology Applications
In nanotechnology, derivatives of this compound have been utilized in the development of nanocarriers for drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms presents a significant advancement in targeted therapy .
Agricultural Chemistry
Pesticide Development
The potential use of 4H-cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one as a pesticide has been explored. Its derivatives have shown effectiveness against various pests while being less toxic to beneficial insects. This property makes it an attractive candidate for sustainable agricultural practices .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as PDE10A. By binding to the active site of the enzyme, it prevents the breakdown of cyclic nucleotides, thereby modulating signal transduction pathways involved in neuronal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogous thienopyrimidine derivatives:
Structural and Functional Differences
Substituent Effects: The C2-phenyl group in the target compound enhances lipophilicity compared to polar substituents (e.g., 4-hydroxyphenyl in or sulfanyl in ). This may improve membrane permeability in drug candidates.
Ring Saturation :
- The hexahydro cycloheptane in the target compound reduces ring strain compared to tetrahydro analogs (e.g., ), improving thermodynamic stability.
Biological Activity :
- Antitumor activity : The 4-nitrophenyl analog (Compound 6) showed IC50 values of 8.2 µM against HepG2 cells, attributed to nitro group-mediated DNA intercalation .
- Enzyme inhibition : Triazolo-fused analogs (e.g., Compound 12) demonstrated tyrosinase inhibition via chelation of copper ions in the active site .
Spectral Data Comparison
Biological Activity
4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one derivatives represent a significant category of compounds with diverse biological activities. This article reviews the biological activity of the specific compound 1,5,6,7,8,9-hexahydro-2-phenyl- and its potential applications in medicinal chemistry.
The molecular formula for this compound is , with a molecular weight of approximately 320.43 g/mol. It contains a thieno-pyrimidine core structure that is known for its pharmacological potential.
Biological Activity Overview
The biological activities of thieno-pyrimidine derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Several studies have demonstrated the effectiveness of thieno-pyrimidine derivatives against various bacterial strains. For instance, compounds with substituted amido or imino side chains have shown significant antibacterial and antimycobacterial activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .
- Cytotoxicity : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity is often enhanced by aromatic substitutions on the pyrimidine ring . For example, a study reported that a chlorophenyl-substituted derivative demonstrated an IC50 value of 15 µM against HeLa cells .
Antimicrobial Activity
A study evaluated various thieno-pyrimidine derivatives for their antimicrobial properties. The results showed that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains including Staphylococcus aureus and Escherichia coli. Notably:
- Compound 4c : MIC of 10 µg/mL against E. coli.
- Compound 5g : MIC of 20 µg/mL against S. aureus.
Cytotoxicity Studies
In vitro cytotoxicity assays using the MTT method revealed:
- Compound K5 : Highest potency with IC50 values of 119 µM (MCF-7) and 15 µM (HeLa).
- Compounds with phenyl and chlorophenyl substitutions consistently showed enhanced cytotoxic activity compared to aliphatic counterparts.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxic Evaluation Against Cancer Cell Lines :
Q & A
Q. What are the standard synthetic methodologies for preparing this compound?
The compound is typically synthesized via condensation reactions. For example, ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate reacts with formamide to yield the pyrimidinone core, followed by chlorination with POCl₃ to introduce reactive sites for further functionalization . Alternative routes involve hydrazonoyl halides reacting with thione derivatives to form annulated heterocycles, as described in Scheme 43 of .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear magnetic resonance (¹H and ¹³C NMR) and infrared (IR) spectroscopy are standard for confirming the core structure and substituents . X-ray crystallography may resolve regioselectivity in complex derivatives, as seen in fluorinated analogs with antitumor activity .
Q. What biological targets are associated with this scaffold?
Primary targets include tyrosinase (inhibition for hyperpigmentation therapy) , sigma receptors (neurological modulation) , and kinases (anticancer applications) . Initial screening often involves enzyme inhibition assays or cell viability tests.
Q. How are reaction yields optimized in heterocyclic ring formation?
Solvent selection and catalyst systems significantly impact yields. For example, Pd/C–CuI catalysis in dimethylformamide (DMF) enhances coupling efficiency compared to tetrahydrofuran (THF), as noted in Table 1 of . Reflux conditions and stoichiometric ratios of reagents like PPh₃ are also critical.
Advanced Research Questions
Q. How can computational methods guide derivative design?
Molecular docking predicts binding modes to targets like tyrosinase, where 2,4-dihydroxybenzene substituents enhance interactions with catalytic copper ions . Molecular dynamics (MD) simulations further validate stability, as demonstrated for kinase inhibitors binding to Great Wall kinase .
Q. What strategies improve biological activity through substituent modification?
Q. How are contradictions in activity data resolved across studies?
Discrepancies often arise from assay conditions (e.g., enzyme source, cell line specificity). For example, tyrosinase inhibition data should be cross-validated using recombinant human enzyme vs. mushroom-derived variants . Purity analysis (HPLC) and metabolite profiling are also critical .
Q. What mechanistic insights explain regioselectivity in multi-step reactions?
Reactions with hydrazonoyl halides proceed via thiourea intermediates, where steric and electronic factors dictate attack at the thione sulfur versus nitrogen. NMR tracking of intermediates and density functional theory (DFT) calculations clarify regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
